S(-)-Bisoprolol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
99103-03-4 |
|---|---|
Molecular Formula |
C18H31NO4 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
(2S)-1-(propan-2-ylamino)-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]propan-2-ol |
InChI |
InChI=1S/C18H31NO4/c1-14(2)19-11-17(20)13-23-18-7-5-16(6-8-18)12-21-9-10-22-15(3)4/h5-8,14-15,17,19-20H,9-13H2,1-4H3/t17-/m0/s1 |
InChI Key |
VHYCDWMUTMEGQY-KRWDZBQOSA-N |
Isomeric SMILES |
CC(C)NC[C@@H](COC1=CC=C(C=C1)COCCOC(C)C)O |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)COCCOC(C)C)O |
Other CAS No. |
99103-03-4 |
Synonyms |
(2S)-1-[4-[[2-(1-methylethoxy)ethoxy]methyl]phenoxy]-3-[(1-methylethyl)amino]-2-Propanol Fumarate; (-)-Bisoprolol Fumarate; (S)-Bisoprolol Fumarate; S-(-)-Bisoprolol Fumarate; |
Origin of Product |
United States |
Stereoselective Synthesis Methodologies for S Bisoprolol
Chemoenzymatic Protocols for Enantiopure S-(-)-Bisoprolol
Kinetic resolution is a cornerstone of the chemoenzymatic approach to S-(-)-Bisoprolol. This technique involves the use of a chiral catalyst, typically an enzyme, to selectively react with one enantiomer in a racemic mixture at a faster rate than the other. uj.edu.pl In the synthesis of S-(-)-Bisoprolol, the key step is the resolution of the racemic chlorohydrin precursor, 1-chloro-3-(4-((2-isopropoxyethoxy)methyl)phenoxy)propan-2-ol. mdpi.comresearchgate.net The enzyme selectively acylates the (S)-enantiomer of the chlorohydrin, leaving the desired (R)-enantiomer unreacted and in high enantiomeric purity. mdpi.com This (R)-chlorohydrin is then converted into S-(-)-Bisoprolol in a subsequent chemical step. ntnu.nomdpi.com
Among various biocatalysts, Lipase (B570770) B from Candida antarctica (CALB) has been identified as a particularly effective and efficient chiral catalyst for the kinetic resolution of bisoprolol's precursors. ntnu.nomdpi.com CALB is widely used for the transesterification of the racemic chlorohydrin intermediate. chemrxiv.orgmdpi.com In this key reaction, CALB catalyzes the acylation of the (S)-chlorohydrin, separating it from the (R)-chlorohydrin. mdpi.com This enzymatic transesterification has been shown to produce the (R)-chlorohydrin building block with a high enantiomeric excess (ee) of 99%. mdpi.com The high enantioselectivity of CALB in this process is crucial for obtaining the final S-(-)-Bisoprolol product with high optical purity. ntnu.nodntb.gov.ua
The efficiency and enantioselectivity of the lipase-catalyzed kinetic resolution are highly dependent on the reaction conditions. Key parameters that are optimized include the choice of solvent, acyl donor, temperature, and reaction time. chemrxiv.org For the CALB-catalyzed resolution of the bisoprolol (B1195378) chlorohydrin precursor, vinyl butanoate has been successfully used as the acyl donor in dry acetonitrile. chemrxiv.orgmdpi.com In related lipase-catalyzed resolutions for other β-blocker precursors, reaction temperatures are often maintained between 30-40°C for durations ranging from 23 to 48 hours. chemrxiv.orgresearchgate.net For instance, in the synthesis of another β-blocker, the highest enantiopurity was achieved using cyclohexane (B81311) as the solvent at an optimal temperature of 40°C. chemrxiv.org The selection of an appropriate acylating agent and solvent system is critical for maximizing both the reaction rate and the enantiomeric excess of the desired product. mdpi.com
The primary chemoenzymatic pathway to the essential chiral intermediate, (R)-1-chloro-3-(4-((2-isopropoxyethoxy)methyl)phenoxy)propan-2-ol, begins with the synthesis of its racemic form. The racemic chlorohydrin is typically prepared by reacting 4-((2-isopropoxyethoxy)methyl)phenol (B23825) with epichlorohydrin. ntnu.no This reaction yields a racemic mixture of the chlorohydrin, which then undergoes the crucial CALB-catalyzed kinetic resolution. ntnu.nomdpi.com
The enzymatic resolution step selectively acylates the (S)-enantiomer, allowing for the separation and isolation of the unreacted (R)-chlorohydrin in high enantiomeric purity. mdpi.com This enantiopure (R)-chlorohydrin is the key synthon that is subsequently converted to S-(-)-Bisoprolol. ntnu.nomdpi.com The conversion is achieved through a reaction with isopropylamine (B41738) in a solvent like methanol, which proceeds with an inversion of stereochemistry to yield the final (S)-enantiomer of bisoprolol. ntnu.nomdpi.com
A significant achievement of the chemoenzymatic method is the high enantiomeric excess (ee) obtained. The (R)-chlorohydrin intermediate can be produced with an ee of up to 99%, which translates to a final S-(-)-Bisoprolol hemifumarate product with an ee of 96%. ntnu.nomdpi.com
Application of Lipase-Catalyzed Kinetic Resolution
Alternative Asymmetric Synthesis Approaches
Beyond chemoenzymatic methods, other asymmetric synthesis strategies exist for producing S-(-)-Bisoprolol, though many have limitations. A common, albeit often expensive, approach involves the use of commercially available, enantiopure starting materials in stoichiometric amounts. ntnu.noresearchgate.net Key chiral building blocks used in these syntheses include (R)-epichlorohydrin and (S)-glycidyl tosylate. ntnu.noresearchgate.net
Advanced Chiral Analytical Techniques for S Bisoprolol and Its Enantiomers
Chiral Chromatography
Chiral chromatography is a cornerstone in the analysis of enantiomeric compounds like S-(-)-bisoprolol. This technique utilizes a chiral environment, most commonly a chiral stationary phase (CSP), to induce differential interactions with the enantiomers, leading to their separation.
High-Performance Liquid Chromatography (HPLC) for Enantioseparation
High-performance liquid chromatography (HPLC) stands as the most widely employed technique for the enantioseparation of bisoprolol (B1195378) due to its high efficiency, sensitivity, and reproducibility. The success of chiral HPLC separation hinges on the selection of an appropriate chiral stationary phase that can effectively discriminate between the S-(-) and R-(+) enantiomers of bisoprolol.
A variety of chiral stationary phases have been successfully utilized for the enantiomeric resolution of bisoprolol. These CSPs can be broadly categorized into several classes based on the nature of the chiral selector.
Macrocyclic antibiotic-based CSPs have proven to be highly effective for the enantioseparation of a wide range of chiral compounds, including β-blockers like bisoprolol. These CSPs, such as those based on teicoplanin (Chirobiotic T) and vancomycin (B549263) (Chirobiotic V), offer a complex array of interaction sites, including hydrogen bond donors and acceptors, ionic groups, and hydrophobic pockets, which contribute to their chiral recognition capabilities.
Research has demonstrated that a teicoplanin-based CSP, specifically the Chirobiotic T column, can achieve baseline resolution of bisoprolol enantiomers. nih.govnih.govperiodikos.com.br A study utilizing a Chirobiotic T column with a polar ionic mobile phase (PIM) consisting of methanol, glacial acetic acid, and triethylamine (B128534) (100:0.020:0.025, v/v/v) at a flow rate of 1.5 mL/min successfully separated the S-(-) and R-(+) enantiomers of bisoprolol. nih.govnih.gov
Similarly, the Chirobiotic V column has been employed for the effective enantioseparation of bisoprolol. A study investigating the chiral separation of five beta-blockers reported good enantioseparation of bisoprolol on a Chirobiotic V column. nih.govneliti.com The optimal conditions involved a mobile phase of methanol/acetic acid/triethylamine (100/0.20/0.15 v/v/v) at a flow rate of 0.5 mL/min and a column temperature of 45 °C. nih.govneliti.com The chromatographic parameters for the separation of bisoprolol enantiomers on the Chirobiotic V column are detailed in the table below.
Chromatographic Parameters for Bisoprolol Enantiomers on Chirobiotic V Column
| Enantiomer | Retention Factor (k) | Selectivity Factor (α) | Resolution (Rs) |
|---|---|---|---|
| BIS1 (First Eluting) | 4.59 | 1.12 | 2.03 |
| BIS2 (Second Eluting) | 5.14 |
Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209), are widely recognized for their broad applicability in chiral separations. Chiralpak AD, which is based on amylose tris(3,5-dimethylphenylcarbamate) coated on a silica (B1680970) support, has been successfully used for the enantioseparation of bisoprolol.
A study developed an HPLC method using an amylose-based chiral stationary phase for the separation of bisoprolol enantiomers in the normal-phase mode. rsc.org The optimal separation was achieved with a mobile phase consisting of hexane-ethanol-diethylamine (88:12:0.1, v/v/v) at a flow rate of 0.6 mL/min and a temperature of 20°C, with detection at 270 nm. rsc.org Another study also reported the successful enantioseparation of bisoprolol on a Chiralpak AD-H column using a mobile phase of n-hexane/ethanol/diethylamine (B46881) (88/12/0.1, v/v/v). springernature.com
Furthermore, a study on the enantioseparation of five β-adrenergic blockers utilized a cellulose tris(3-chloro-4-methylphenylcarbamate) based column, Lux-Cellulose-2. This study successfully resolved the enantiomers of bisoprolol using a mobile phase of n-hexane:ethanol:diethylamine (60:40:0.1 by volume) at a flow rate of 1 mL/min and a temperature of 25°C. mdpi.com
Chromatographic Data for Bisoprolol Enantioseparation on Lux-Cellulose-2 Column
| Parameter | Value |
|---|---|
| Retention Time - Enantiomer 1 (min) | 4.33 |
| Retention Time - Enantiomer 2 (min) | 4.74 |
| Resolution (Rs) | 2.17 |
Protein-based CSPs, such as those utilizing α1-acid glycoprotein (B1211001) (AGP), offer a unique chiral recognition mechanism based on the complex three-dimensional structure of the protein. These CSPs are known for their ability to separate a wide variety of chiral drugs, including β-blockers.
While the direct enantioseparation of bisoprolol on an α-glycoprotein CSP is not extensively detailed in the reviewed literature, the successful separation of other β-blockers, such as propranolol (B1214883), has been reported. This suggests the potential applicability of AGP-based columns for the chiral analysis of bisoprolol. The enantioselective properties of AGP are influenced by various chromatographic parameters, including the pH, buffer composition, and the nature and concentration of organic modifiers in the mobile phase. Further research is needed to establish optimized conditions for the specific enantioseparation of S-(-)-bisoprolol using α-glycoprotein chiral stationary phases.
Cyclodextrin-based CSPs are another important class of stationary phases used for enantiomeric separations. Cyclodextrins are cyclic oligosaccharides that have a chiral, hydrophobic cavity, which can form inclusion complexes with guest molecules. The chiral recognition is based on the differential fit of the enantiomers within this cavity.
The application of cyclodextrin-based CSPs for the direct HPLC enantioseparation of bisoprolol is not prominently documented in the available research. However, these phases are frequently used for the enantioseparation of β-blockers in general. nih.gov The separation mechanism on cyclodextrin-based CSPs primarily relies on the inclusion of a bulky, hydrophobic group of the analyte into the hydrophobic cavity of the cyclodextrin (B1172386). The effectiveness of the separation can be influenced by the type of cyclodextrin (α, β, or γ), the derivatization of the cyclodextrin, and the composition of the mobile phase. While specific data tables for bisoprolol are not available, the established success of these CSPs with structurally similar compounds indicates their potential for the chiral resolution of S-(-)-bisoprolol, warranting further methodological development.
Detection Methods in Chiral HPLC
Capillary Electrophoresis (CE) for Chiral Separation
Capillary electrophoresis (CE) has emerged as a powerful and efficient analytical technique for the separation of chiral compounds, including beta-blockers like bisoprolol. nih.govelectrochemsci.org The technique's high separation efficiency, short analysis times, and low consumption of reagents and samples make it a valuable alternative to high-performance liquid chromatography (HPLC) for enantioselective analysis. nih.gov
The fundamental principle of chiral separation in CE relies on the differential interaction of enantiomers with a chiral selector that is added to the background electrolyte (BGE). mdpi.com These interactions lead to the formation of transient diastereomeric complexes, which possess different electrophoretic mobilities, allowing for their separation within the capillary. mdpi.com The magnitude of the difference in the stability of these diastereomeric complexes determines the degree of enantiomeric resolution. mdpi.com Several analytical methods, including liquid chromatography and capillary electrophoresis, are utilized for the chiral separation of beta-blockers. nih.gov
Application of Cyclodextrins as Chiral Selectors in CE
Cyclodextrins (CDs) and their derivatives are the most widely used class of chiral selectors for the enantioseparation of pharmaceutical compounds by capillary electrophoresis. nih.govspringernature.com Their utility stems from their unique molecular structure, which consists of a hydrophobic inner cavity and a hydrophilic outer surface. This structure allows them to form inclusion complexes with guest molecules, such as the enantiomers of bisoprolol.
The chiral recognition mechanism involves the insertion of a part of the analyte molecule, typically an aromatic ring, into the cyclodextrin cavity. The stereoselective differences in binding are a result of secondary interactions (e.g., hydrogen bonding, dipole-dipole interactions) between the functional groups on the chiral center of the analyte and the hydroxyl groups on the rim of the cyclodextrin. mdpi.com
For the separation of basic drugs like bisoprolol, derivatized cyclodextrins are often more effective than native ones. Sulfated cyclodextrins, such as sulfated beta-cyclodextrin (B164692) (S-β-CD), have proven to be particularly effective for the enantioseparation of various beta-blockers. nih.govnih.gov The negatively charged sulfate (B86663) groups on the cyclodextrin not only enhance its solubility and interaction with the positively charged analyte but also modify the electroosmotic flow, which can be leveraged to optimize the separation. A capillary zone electrophoresis method using sulfated beta-cyclodextrin as a chiral selector was successfully developed for the enantioseparation of celiprolol, another beta-blocker. nih.gov
The optimization of a CE method for chiral separation involves adjusting several parameters, including the type and concentration of the cyclodextrin, the pH and concentration of the background electrolyte, the applied voltage, and the capillary temperature. electrochemsci.orgnih.gov For instance, in the development of a CE method for bisoprolol enantiomers, parameters such as the separation buffer pH and concentration were optimized to achieve baseline resolution. electrochemsci.org
The table below presents typical conditions used in capillary electrophoresis for the enantioseparation of beta-blockers using cyclodextrins.
| Parameter | Condition | Reference |
| Chiral Selector | Sulfated β-Cyclodextrin (S-β-CD) | nih.govnih.gov |
| Background Electrolyte | Acetate or Phosphate Buffer | electrochemsci.orgnih.gov |
| Buffer pH | Acidic (e.g., pH 4.0) | nih.gov |
| Applied Voltage | 8 kV - 20 kV | electrochemsci.org |
| Capillary Temperature | 19.5 °C - 25 °C | electrochemsci.orgnih.gov |
Stereoselective Pharmacokinetics of S Bisoprolol
Stereoselective Biotransformation Pathways
The biotransformation of bisoprolol (B1195378), which is administered as a racemic mixture of its S-(-) and R-(+) enantiomers, is a key determinant of its pharmacokinetic profile. Approximately 50% of an administered dose undergoes hepatic metabolism to inactive metabolites, while the other half is excreted unchanged by the kidneys. frontiersin.orgwikipedia.org The metabolic pathways exhibit stereoselectivity, meaning the two enantiomers are processed at different rates, primarily due to the action of specific enzymes in the liver. nih.govresearchgate.netcapes.gov.brresearchgate.net
Cytochrome P450 (CYP) Mediated Metabolism
The oxidative metabolism of bisoprolol is principally carried out by the cytochrome P450 (CYP) superfamily of enzymes. nih.govmdpi.com In vitro studies using recombinant human CYP isoforms have identified CYP2D6 and CYP3A4 as the two main enzymes responsible for the oxidation of both bisoprolol enantiomers. nih.govcapes.gov.brresearchgate.nethmdb.ca While CYP3A4 is more abundant in the liver, CYP2D6 also plays a crucial, stereoselective role in the drug's metabolism. drugbank.comtandfonline.com
The enzyme CYP2D6 is a significant contributor to the metabolism of bisoprolol, and its action is notably stereoselective. nih.govmdpi.com
Research consistently demonstrates that CYP2D6 metabolizes bisoprolol enantiomers at different rates, a phenomenon known as enantioselective oxidation. nih.govresearchgate.netcapes.gov.brresearchgate.net Specifically, CYP2D6 metabolizes the R-(+)-enantiomer more readily than the S-(-)-enantiomer (R > S). nih.govresearchgate.netcapes.gov.brresearchgate.netresearchgate.netresearchgate.net This preferential metabolism of the R-isomer means that the S-(-)-enantiomer, which is the pharmacologically active component for β1-adrenoceptor blockade, has a slightly longer elimination half-life and a larger area under the plasma concentration-time curve (AUC) compared to the R-(+)-enantiomer. nih.govresearchgate.netresearchgate.net
The enantioselective oxidation by CYP2D6 results in significant differences in the intrinsic metabolic clearance between the two enantiomers. nih.govresearchgate.netcapes.gov.br The metabolic clearance of (R)-(+)-bisoprolol is notably greater than that of (S)-(-)-bisoprolol. nih.govresearchgate.netresearchgate.net One study quantified this difference, reporting the S/R ratio of the mean metabolic clearance to be 0.79 ± 0.03. nih.govresearchgate.netresearchgate.net
Further in vitro investigations using human recombinant CYP2D6 to study the O-deisopropylation of bisoprolol also confirmed a difference in intrinsic clearance, showing an R/S ratio of 1.50. hres.cacapes.gov.brnih.gov These findings underscore that the stereoselectivity in intrinsic metabolic clearance by CYP2D6 is a primary reason for the observed pharmacokinetic differences between (S)-(-)- and (R)-(+)-bisoprolol. nih.govresearchgate.netcapes.gov.brresearchgate.netresearchgate.net
In stark contrast to CYP2D6, the metabolic activity of CYP3A4 towards bisoprolol is not stereoselective. nih.govresearchgate.netcapes.gov.brmdpi.comdrugbank.com Studies utilizing human recombinant CYP3A4 have shown that this enzyme isoform oxidizes both the S-(-) and R-(+) enantiomers at equal rates. hres.cacapes.gov.brnih.gov Therefore, the non-stereoselective nature of CYP3A4-mediated metabolism means that this major metabolic pathway does not contribute to the pharmacokinetic differences observed between the two enantiomers. nih.govresearchgate.netcapes.gov.brresearchgate.netresearchgate.net
O-Deisopropylation as a Key Metabolic Route
The major metabolites resulting from O-dealkylation and subsequent oxidation are carboxylic acids. osti.govnih.gov These metabolites are pharmacologically inactive and polar, facilitating their elimination from the body, primarily through the kidneys. drugbank.comijbpas.com The process of O-deisopropylation is stereoselective, with studies indicating that the metabolism of the R-(+)-enantiomer is favored over the S-(-)-enantiomer. mdpi.com This stereoselectivity is a key factor contributing to the observed differences in the plasma concentrations and elimination half-lives of the two enantiomers.
A study involving the synthesis and characterization of the O-desisopropyl metabolite of bisoprolol confirmed its structure and provided a reference standard for doping control analysis. dshs-koeln.de This research underscores the importance of understanding the metabolic pathways of bisoprolol for both therapeutic and regulatory purposes.
Species Differences in Stereoselective Metabolism of Bisoprolol Enantiomers
Significant species differences have been observed in the stereoselective metabolism of bisoprolol enantiomers. These variations are largely attributed to differences in the activity and stereoselectivity of the cytochrome P450 enzymes involved in metabolism.
In humans, the metabolic clearance of the R-(+)-enantiomer of bisoprolol is slightly greater than that of the S-(-)-enantiomer. nih.govdrugbank.com This is primarily due to the stereoselective metabolism by CYP2D6, which preferentially metabolizes the R-(+)-enantiomer, while CYP3A4-mediated metabolism is not stereoselective. nih.govresearchgate.netresearchgate.net
In contrast, studies in dogs have revealed a more pronounced stereoselectivity in the metabolic clearance of bisoprolol, with the R/S ratio of metabolic clearance being higher in dogs than in humans. capes.gov.brnih.gov In dog liver microsomes, the O-deisopropylation of bisoprolol enantiomers exhibits biphasic kinetics, and the intrinsic clearance for the R-(+)-enantiomer is higher than the S-(-)-enantiomer in both high- and low-affinity components. capes.gov.brnih.gov Both CYP2D and CYP3A subfamilies contribute to this metabolism in dogs. capes.gov.brnih.gov The key difference lies in the stereoselectivity of the CYP3A subfamily, which is present in dogs but not in humans for bisoprolol metabolism. capes.gov.brnih.gov
Studies in rats and monkeys have also shown that a smaller percentage of the administered bisoprolol dose is excreted unchanged in the urine compared to humans and dogs, suggesting more extensive metabolism in these species. osti.govnih.gov Specifically, in rats and monkeys, only about 10% of the dose is excreted unchanged, compared to 30-40% in dogs and 50-60% in humans. osti.govnih.gov
These species-specific differences in stereoselective metabolism are crucial for the interpretation of preclinical pharmacokinetic and pharmacodynamic data and for extrapolating these findings to humans.
Other Enzymatic Pathways and Metabolite Characterization
Beyond O-deisopropylation, the metabolism of bisoprolol involves other enzymatic pathways, leading to the formation of several inactive metabolites. The primary routes of metabolism involve oxidative pathways without subsequent conjugation. drugbank.comnih.gov
The main enzymatic pathways involved are:
O-dealkylation and further oxidation: This leads to the formation of acidic metabolites, which are the major metabolites of bisoprolol. researchgate.net
Hydroxylation: This results in the formation of alcohol metabolites, which can be further oxidized to carboxylic acids. researchgate.net
N-dealkylation, deamination, and oxidation: These reactions also contribute to the formation of acidic metabolites. researchgate.net
Phase II reaction: A small fraction of bisoprolol undergoes a Phase II reaction to form an O-glucuronide conjugate. researchgate.net
The metabolites of bisoprolol are polar and are primarily excreted in the urine. drugbank.comijbpas.comnih.gov In humans, approximately 50% of an administered dose of bisoprolol is eliminated as unchanged drug in the urine, while the remaining 50% is excreted as inactive metabolites. fda.gov These known metabolites are either labile or have no pharmacological activity. drugbank.comfda.gov The lack of active metabolites simplifies the pharmacokinetic profile of bisoprolol and reduces the potential for drug-drug interactions involving metabolic pathways.
Stereoselective Distribution and Binding
Plasma Protein Binding Characteristics and Stereoselectivity
The binding of a drug to plasma proteins is a critical factor influencing its distribution, availability to target tissues, and elimination. In the case of bisoprolol, its plasma protein binding is relatively low, at approximately 30-35%. ijbpas.comontosight.aiwikipedia.org This indicates that a significant portion of the drug circulates in its unbound, pharmacologically active form.
Crucially, in vitro studies have consistently demonstrated a lack of stereoselectivity in the plasma protein binding of bisoprolol enantiomers in humans. nih.govresearchgate.netresearchgate.net This means that the S-(-)- and R-(+)-enantiomers bind to plasma proteins to a similar extent. The absence of stereoselective binding simplifies the interpretation of the pharmacokinetic differences between the enantiomers, as these can be primarily attributed to stereoselectivity in metabolism and renal excretion rather than differences in protein binding. nih.govresearchgate.net
Similarly, studies in dogs have also shown no significant difference in the plasma protein binding of the S-(-) and R-(+)-enantiomers of bisoprolol. capes.gov.brnih.gov This finding is consistent across the species studied, suggesting that the lack of stereoselectivity in plasma protein binding is a general characteristic of bisoprolol.
Tissue Distribution Profiles of S-(-)-Bisoprolol Enantiomers in Preclinical Models
Preclinical studies in animal models have provided insights into the tissue distribution of bisoprolol. Following administration, bisoprolol is rapidly and widely distributed to various tissues.
In rats, studies using radiolabeled bisoprolol have shown high concentrations of radioactivity in the lungs, kidneys, liver, adrenals, spleen, pancreas, and salivary glands after intravenous administration. osti.govnih.gov Following oral administration, the highest concentrations were observed in the liver and kidneys. osti.govnih.gov Importantly, with the exception of the plasma and liver, the unchanged bisoprolol was the major radioactive component in all tissues examined. osti.govnih.gov Bisoprolol has been shown to cross the blood-brain barrier and the placental barrier, although to a limited extent. osti.govnih.gov
While detailed studies specifically comparing the tissue distribution of S-(-)- and R-(+)-bisoprolol are limited, the lack of stereoselectivity in plasma protein binding suggests that significant differences in tissue distribution between the enantiomers are unlikely. mdpi.com However, some studies have indicated that the tissue distribution of beta-blockers can be influenced by stereospecific binding to tissue components, although resorption by tissues appears to be stereospecifically independent. mdpi.com
A preliminary biological evaluation of 11C-bisoprolol in rats showed that about 30% of the uptake in the heart was due to specific binding. nih.gov The tracer also showed remarkably high uptake in brain areas rich in beta-adrenergic receptors, such as the pituitary gland. nih.gov This uptake was blocked by pretreatment with beta-adrenergic antagonists, indicating specific binding. nih.gov
Stereoselective Excretion Mechanisms
The elimination of bisoprolol from the body occurs through a balanced combination of renal and hepatic pathways. drugbank.comwikipedia.orgfda.gov These excretion mechanisms exhibit stereoselectivity, meaning they differentiate between the S-(-) and R-(+) enantiomers of bisoprolol, leading to differences in their elimination rates.
Renal excretion is a significant route for bisoprolol elimination, with approximately 50% of an administered dose being excreted unchanged in the urine. drugbank.comfda.gov This process involves not only glomerular filtration but also active tubular secretion. nih.gov Research has demonstrated a moderate degree of stereoselectivity in the renal tubular secretion of bisoprolol.
The area under the curve (AUC) and elimination half-life of S-(-)-bisoprolol have been observed to be slightly larger than those of R-(+)-bisoprolol. nih.govresearchgate.net This is consistent with the less efficient renal tubular secretion of the S-(-)-enantiomer.
This stereoselectivity in metabolism is primarily attributed to the cytochrome P450 enzyme CYP2D6, which metabolizes bisoprolol with a preference for the R-(+)-enantiomer. nih.govnih.gov In contrast, another key enzyme, CYP3A4, which is responsible for the majority of bisoprolol metabolism, does not exhibit stereoselectivity. nih.govnih.gov
Table of Clearance Data for Bisoprolol Enantiomers
| Clearance Parameter | S-(-)-Bisoprolol | R-(+)-Bisoprolol | S/R Ratio | Reference |
| Metabolic Clearance | Lower | Higher | 0.79 ± 0.03 | nih.gov |
| Renal Tubular Secretion Clearance | Lower | Higher | 0.68 | nih.govresearchgate.net |
Stereospecific Pharmacodynamics and Molecular Mechanisms of S Bisoprolol Action
Beta-Adrenergic Receptor Binding and Selectivity
Stereospecificity of S-(-)-Bisoprolol for Beta-1 Adrenergic Receptors
S-(-)-bisoprolol demonstrates a high degree of stereospecificity and selectivity for β1-adrenergic receptors, which are predominantly located in the heart muscle and conduction tissue. wikipedia.orgbpac.org.nz This selectivity is a key feature that distinguishes it from non-selective beta-blockers. The S-isomer is the active β-receptor blocking agent, while the R-isomer has virtually no β-blocking activity. kup.at In vitro studies have confirmed that (-)[3H]bisoprolol selectively labels β1-adrenoceptors in tissues where both β1 and β2 subtypes coexist. researchgate.net
The high β1-selectivity of bisoprolol (B1195378), largely attributed to the S-(-)-enantiomer, is clinically significant. wikipedia.orgtandfonline.com It is reported to be more cardioselective than other commonly used beta-blockers like atenolol (B1665814) and metoprolol. bpac.org.nzresearchgate.net Studies have shown bisoprolol to be approximately 120-fold more selective for β1-receptors over β2-receptors. ahajournals.org Another study using cloned human β-adrenoceptors found bisoprolol to be 14-fold selective for β1-adrenoceptors. tandfonline.com This pronounced selectivity for cardiac β1-receptors minimizes the potential for side effects associated with the blockade of β2-receptors in bronchial and vascular smooth muscle. bpac.org.nzpatsnap.com
Comparative Receptor Affinity and Efficacy of S-(-)- and R-(+)-Bisoprolol
The two enantiomers of bisoprolol exhibit significant differences in their affinity and efficacy at beta-adrenergic receptors.
The beta-blocking activity of racemic bisoprolol resides almost exclusively in the S-(-)-enantiomer. ahajournals.org The R-(+)-enantiomer is considered to have negligible beta-blocking effects. kup.at This stereoselectivity is a common feature among many beta-blockers where one enantiomer is significantly more active than the other. researchgate.net
While the S-(-)-enantiomer is responsible for the therapeutic effects, the pharmacokinetics of the two enantiomers show slight differences. Studies in humans have indicated that the area under the curve (AUC) and elimination half-life of (S)-(-)-bisoprolol are slightly larger than those of (R)-(+)-bisoprolol. capes.gov.brnih.gov This is mainly attributed to stereoselectivity in the metabolic clearance by the enzyme CYP2D6, which metabolizes the R-(+)-enantiomer more rapidly, and to a lesser extent, stereoselective renal tubular secretion. researchgate.netcapes.gov.brnih.gov However, other studies have reported no significant stereoselective pharmacokinetics for bisoprolol within the studied dose range. scilit.com
| Enantiomer | Beta-Blocking Activity | Primary Metabolizing Enzyme (Stereoselectivity) |
| S-(-)-Bisoprolol | High | CYP2D6 (Slower metabolism) |
| R-(+)-Bisoprolol | Negligible | CYP2D6 (Faster metabolism) |
Molecular Mechanisms of Action in In Vitro Systems
Competitive Antagonism at Beta-1 Adrenoceptors
S-(-)-bisoprolol acts as a competitive antagonist at β1-adrenoceptors. drugbank.comnih.gov This means that it binds to the β1-receptors and prevents the binding of endogenous catecholamines like adrenaline and noradrenaline. wikipedia.orgkup.at This competitive inhibition blocks the normal signaling cascade that leads to an increase in heart rate and myocardial contractility. wikipedia.org The antagonism is reversible and can be overcome by increasing the concentration of the agonist. kup.at In vitro studies using Schild plot analysis have confirmed the competitive nature of bisoprolol's antagonism at β1-adrenoceptors. nih.govresearchgate.net
Downstream Signaling Pathway Modulation by S-(-)-Bisoprolol
The binding of S-(-)-bisoprolol to β1-adrenergic receptors initiates a cascade of downstream signaling events. Normally, the activation of β1-receptors by catecholamines stimulates the Gs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). wikipedia.org S-(-)-bisoprolol, by competitively blocking the receptor, inhibits this pathway, resulting in a decrease in cAMP levels. wikipedia.orgrevespcardiol.org This reduction in cAMP leads to a decrease in the activity of protein kinase A (PKA), which in turn reduces the phosphorylation of various intracellular proteins involved in cardiac muscle contraction and heart rate. revespcardiol.org
Furthermore, bisoprolol has been shown to modulate other signaling pathways. Some studies suggest that bisoprolol can exhibit inverse agonism, meaning it can reduce the basal activity of the receptor even in the absence of an agonist. ahajournals.org There is also evidence that bisoprolol can influence signaling pathways related to oxidative stress and inflammation, such as the NF-κB signaling pathway, contributing to its cardioprotective effects. researchgate.net Biased signal transduction at β-adrenoceptors has also been described for bisoprolol, which may contribute to its pharmacological heterogeneity. tandfonline.com
Computational and in Silico Investigations of S Bisoprolol
Computational Pharmacology and Molecular Docking
Ligand-Cyclodextrin Interactions and Encapsulation Studies
Computational modeling has been employed to investigate the encapsulation of bisoprolol (B1195378) by cyclodextrins (CDs), which are used to enhance drug stability and solubility. Molecular dynamics (MD) simulations and docking studies have explored the binding mechanisms of bisoprolol with various cyclodextrins, including beta-cyclodextrin (B164692) (β-CD), gamma-cyclodextrin (B1674603) (γ-CD), and hydroxypropyl-beta-cyclodextrin (HP-β-CD). nih.govkyobobook.co.kr
Studies investigating racemic bisoprolol with β-CD and γ-CD revealed that the encapsulation process is driven by hydrogen bonds and van der Waals interactions within the aqueous phase. researchgate.netdntb.gov.ua Computational analyses, including Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) free energy calculations, have demonstrated that the inclusion complex formed with β-CD is more stable than the one formed with γ-CD. researchgate.netdntb.gov.uaresearchgate.net The degree of complexation was also found to decrease as temperature increases. researchgate.netdntb.gov.uaresearchgate.net
Further molecular docking studies assisted in predicting the stabilizing effect of HP-β-CD on bisoprolol fumarate. kyobobook.co.kr These computational approaches indicated that the presence of HP-β-CD leads to less fluctuation and greater stability for the bisoprolol molecule, supporting its role in mitigating degradation from factors like oxidative stress. kyobobook.co.kr
Table 1: Computational Docking and Energy Analysis of Bisoprolol with Cyclodextrins
| Cyclodextrin (B1172386) Host | Computational Method | Key Findings | Reference |
| β-Cyclodextrin | MD, MM-PBSA | More stable complex compared to γ-CD; binding reinforced by H-bonds and van der Waals forces. | researchgate.net, dntb.gov.ua |
| γ-Cyclodextrin | MD, MM-PBSA | Less stable complex compared to β-CD; degree of complexation decreases with increasing temperature. | researchgate.net, dntb.gov.ua |
| HP-β-Cyclodextrin | Molecular Docking | Reduces molecular fluctuation and enhances stability of bisoprolol. | kyobobook.co.kr |
In Silico Metabolism Prediction
In silico methods are critical tools for predicting the metabolic fate of drug candidates, offering insights into their absorption, distribution, metabolism, and excretion (ADME) properties. acs.org For bisoprolol, various computational approaches, including physiologically based pharmacokinetic (PBPK) modeling, have been used to simulate its disposition in the body. nih.gov These models provide a mechanistic framework to study how the drug is absorbed, distributed to different tissues, and ultimately eliminated. nih.gov
General predictive systems like the Pathway Prediction System (PPS) and expert systems such as MetaSite utilize rule-based approaches and knowledge of enzymatic transformations to identify potential sites of metabolism on a molecule. semanticscholar.org Such computational tools are invaluable in early drug development for forecasting metabolic pathways and identifying the enzymes responsible. semanticscholar.org
Prediction of Cytochrome P450 (CYP) Isoform-Specific Sites of Metabolism (SOM)
In silico predictions and subsequent in vitro studies have identified that the metabolism of bisoprolol is primarily mediated by cytochrome P450 enzymes. semanticscholar.orgmdpi.com Specifically, the oxidative pathways of bisoprolol involve two main isoforms: CYP3A4 and CYP2D6. mdpi.comnih.govcapes.gov.br Computational models predict, and experimental data confirm, that CYP3A4 is the principal enzyme responsible for metabolizing bisoprolol, while CYP2D6 plays a smaller role. mdpi.comcapes.gov.br The metabolites produced are inactive and are subsequently excreted by the kidneys. semanticscholar.orgresearchgate.net
The application of advanced in silico tools, such as P450-Analyzer, which incorporates Quantitative Structure-Activity Relationship (QSAR) models, allows for the prediction of a compound's interaction with specific CYP isoforms. mdpi.com These models can estimate the probability of a molecule being an inhibitor or substrate for isoforms like CYP3A4 and CYP2D6 based on its chemical structure. mdpi.com
Computational Approaches to Stereoselective Metabolism Prediction
The two enantiomers of bisoprolol, S-(-)-bisoprolol and R-(+)-bisoprolol, exhibit differences in their metabolic clearance, a phenomenon that has been investigated using computational and in vitro methods. capes.gov.br The pharmacologically active S-(-)-enantiomer is believed to be responsible for most of the drug's β-blocking activity. guidetopharmacology.org
In vitro studies using human recombinant CYP isoforms have confirmed predictions that the metabolism of bisoprolol is stereoselective. mdpi.comcapes.gov.br This stereoselectivity is attributed to the CYP2D6 isoform, which metabolizes the R-(+)-enantiomer more readily than the S-(-)-enantiomer. nih.govcapes.gov.br The intrinsic clearance for the O-deisopropylation of R-(+)-bisoprolol by human recombinant CYP2D6 was found to be 1.5 times that of the S-(-)-enantiomer. nih.gov In contrast, the metabolism mediated by the primary CYP3A4 isoform is not stereoselective. nih.govcapes.gov.br These findings suggest that the slight differences observed in the pharmacokinetics between the two enantiomers are mainly due to the stereoselective nature of CYP2D6 metabolism. capes.gov.br
Quantitative Structure-Activity Relationship (QSAR) Modeling for S-(-)-Bisoprolol Enantiomers
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a compound with its biological activity. While comprehensive 3D-QSAR studies focusing specifically on the enantiomers of bisoprolol are not widely published, QSAR principles have been applied to its chemical class, the aryloxypropanolamines. nih.gov These studies help in understanding the structural requirements for interaction with adrenergic receptors and can aid in the design of new compounds with desired selectivity and activity. nih.gov
The application of QSAR models is often integrated with other computational methods. For instance, combining QSAR with PBPK modeling can help predict the influence of specific molecular properties, like the target dissociation constant, on tissue and target selectivity.
Molecular docking, a key component of many QSAR studies, has been used to investigate the differential interaction of bisoprolol enantiomers. In one study modeling the interaction with a chiral stationary phase, S-bisoprolol showed a more stable binding energy (-6.36 kcal/mol) compared to R-bisoprolol (-6.24 kcal/mol), providing a quantitative basis for their differential binding and separation.
Table 2: QSAR-related Docking Scores for Bisoprolol Enantiomers
| Enantiomer | Docking Score (kcal/mol) with Lux Cellulose-2 | Implication |
| S-(-)-Bisoprolol | -6.36 | More stable binding interaction |
| R-(+)-Bisoprolol | -6.24 | Less stable binding interaction |
Future Research Directions in S Bisoprolol Enantiomer Science
Development of Novel Stereoselective Synthesis Methods
The development of efficient and environmentally friendly methods for the stereoselective synthesis of S-(-)-bisoprolol is a primary area of future research. While several asymmetric syntheses have been reported, many rely on expensive chiral starting materials. researchgate.net A significant advancement has been the use of chemoenzymatic protocols.
One promising approach involves a six-step synthesis of (S)-bisoprolol hemifumarate, achieving a 96% enantiomeric excess (ee) with a 19% total yield. mdpi.comntnu.no A key step in this process is the kinetic resolution of a racemic chlorohydrin precursor, 1-chloro-3-(4-((2-isopropoxyethoxy)methyl)phenoxy)propan-2-ol, catalyzed by lipase (B570770) B from Candida antarctica (CALB). mdpi.comresearchgate.netdntb.gov.ua This enzymatic transesterification yields the (R)-chlorohydrin in high enantiomeric purity, which is then converted to S-(-)-bisoprolol. mdpi.com While effective, the theoretical maximum yield of this kinetic resolution is 50%. mdpi.com
Future research is expected to focus on overcoming this yield limitation. Dynamic kinetic resolution, which combines the enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, could theoretically achieve a 100% yield. mdpi.com Another avenue of exploration is the asymmetrization of a ketone precursor using ketoreductases, which could also bypass the 50% yield ceiling. mdpi.com However, initial attempts to synthesize the necessary ketone precursors for bisoprolol (B1195378) have so far been unsuccessful. mdpi.com
Further research into novel biocatalysts and the optimization of reaction conditions for these enzymatic processes will be crucial. The goal is to develop more sustainable and cost-effective manufacturing processes for enantiopure S-(-)-bisoprolol, reducing the reliance on traditional chemical resolutions. chemrxiv.org
Refinement of Analytical Methodologies for Trace Enantiomer Detection
The ability to accurately and sensitively measure the enantiomeric composition of bisoprolol is critical for quality control in manufacturing and for pharmacokinetic studies. Future research in this area is directed towards the development of more robust and efficient analytical methods for the trace detection of S-(-)-bisoprolol and its counterpart, (R)-(+)-bisoprolol.
High-performance liquid chromatography (HPLC) is the cornerstone of chiral separation for bisoprolol enantiomers. Various chiral stationary phases (CSPs) have been successfully employed, and future work will likely focus on developing new CSPs with improved resolution and versatility.
Current methods often utilize polysaccharide-based or macrocyclic antibiotic-based CSPs. For instance, a Chiralcel OD column with a mobile phase of hexane-2-propanol and diethylamine (B46881) has been used for the determination of bisoprolol enantiomers in human plasma and urine with fluorescence detection, achieving a limit of quantitation of 2 ng/mL for each enantiomer in plasma. nih.gov Another method employed a Chirobiotic V column, which was effective in separating the enantiomers of bisoprolol and other beta-blockers in surface water samples. nih.gov A Chirobiotic T column, a teicoplanin macrocyclic antibiotic-based CSP, has also been validated for the enantioanalysis of bisoprolol in human plasma, with a limit of detection of 5 ng/mL for each enantiomer. researchgate.netjst.go.jp
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) offers enhanced sensitivity and selectivity, which is particularly important for detecting trace amounts of enantiomers in complex biological matrices. nih.govscispace.com Future refinements will likely focus on miniaturization, such as the use of capillary electrophoresis, and the development of methods that are faster, more cost-effective, and have a lower environmental impact. nih.gov The development of analytical methods capable of detecting minute enantiomeric impurities is essential to ensure the stereochemical purity of S-(-)-bisoprolol formulations.
Comprehensive Elucidation of Stereoselective Transporter Interactions
While the pharmacodynamics of bisoprolol are well-characterized, the role of drug transporters in its absorption, distribution, and excretion is an area requiring further investigation, particularly concerning stereoselectivity. Understanding how S-(-)-bisoprolol interacts with various transporters is key to predicting its pharmacokinetic profile and potential for drug-drug interactions.
Bisoprolol is known to be a substrate of the efflux transporter P-glycoprotein (P-gp, also known as ABCB1). drugbank.cominnovationsincrm.com Studies have shown that bisoprolol is directionally transported from the basolateral to the apical side in cells engineered to express P-gp, suggesting that this transporter plays a role in its renal secretion. nih.gov However, whether this interaction is stereoselective for S-(-)-bisoprolol remains to be fully elucidated. The potential for P-gp to be involved in the absorption of bisoprolol has also been explored in physiologically based pharmacokinetic (PBPK) models, though its inclusion led to a lower predicted bioavailability than what is observed clinically. nih.gov
In addition to efflux transporters, uptake transporters are also of interest. Research has demonstrated that bisoprolol can inhibit the organic cation transporter 2 (OCT2), which is involved in the uptake of drugs into renal tubular cells. nih.gov This inhibition could potentially lead to interactions with other drugs that are substrates of OCT2. nih.gov
The metabolism of bisoprolol also exhibits stereoselectivity. The major metabolic pathways are mediated by cytochrome P450 enzymes CYP3A4 and CYP2D6. drugbank.comfrontiersin.org While metabolism by CYP3A4 appears to be non-stereoselective, CYP2D6 metabolizes the (R)-(+)-enantiomer at a higher rate than the S-(-)-enantiomer. nih.govnih.gov This results in a slightly higher metabolic clearance for (R)-(+)-bisoprolol. nih.gov Future research should aim to comprehensively map the interactions of S-(-)-bisoprolol with a wider range of drug transporters and to clarify the clinical significance of the observed stereoselectivity in both metabolism and transport.
Advanced Computational Simulations of S-(-)-Bisoprolol Dynamics in Biological Systems
Computational modeling and simulation are increasingly powerful tools for understanding the behavior of drugs at a molecular level. For S-(-)-bisoprolol, these techniques offer insights into its conformational dynamics, receptor binding, and interactions with other biological molecules.
Molecular dynamics (MD) simulations can be used to study the stability of S-(-)-bisoprolol in complex with its target, the β1-adrenergic receptor, and to explore the conformational landscape of the drug itself. biorxiv.org Such simulations have been used to investigate the binding of bisoprolol and other beta-blockers to the β1-adrenergic receptor, providing a deeper understanding of the molecular basis of their therapeutic action. nih.gov MD simulations have also been employed to study the interaction of bisoprolol with cyclodextrins, which could be relevant for drug formulation, and with chiral stationary phases to understand the mechanisms of enantioseparation. researchgate.netd-nb.info Future research could use MD simulations to model the interaction of S-(-)-bisoprolol with biological membranes to predict its permeability and distribution. nih.gov
Quantum mechanical (QM) calculations are another valuable tool. They have been used to determine the conformational landscape of S-(-)-bisoprolol and to calculate its absorption spectrum. ubbcluj.ro QM methods can also be used to study the electronic properties of the molecule, which are important for its interactions with biological targets. nih.gov For example, QM calculations have been integrated with in vivo studies to understand the metabolic activity of N-nitroso-bisoprolol, an impurity of bisoprolol. nih.gov
Physiologically based pharmacokinetic (PBPK) modeling is a computational approach that simulates the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body. PBPK models for bisoprolol have been developed to predict its pharmacokinetics in various populations, including healthy adults and patients with renal impairment. nih.gov Future PBPK models could be refined to specifically account for the stereoselective transport and metabolism of S-(-)-bisoprolol, leading to more accurate predictions of its behavior in vivo.
The integration of these different computational approaches holds great promise for accelerating research and development related to S-(-)-bisoprolol, from the design of more efficient synthetic routes to the prediction of its clinical performance.
Q & A
How can researchers design a robust HPLC method for quantifying S-(-)-Bisoprolol and its degradation products in pharmaceutical formulations?
Level: Basic
Methodological Answer:
To develop a validated HPLC method, utilize a C18 column (e.g., 250 mm × 4.6 mm, 5 μm) with a mobile phase combining phosphate buffer (pH 3.0) and acetonitrile in a gradient elution mode. Validate parameters per ICH guidelines:
- Selectivity : Ensure baseline separation between bisoprolol and impurities (e.g., impurity G resolution ≥2.24) .
- Linearity : Test over 50–150% of target concentration (r² >0.999).
- Accuracy : Spike recovery (98–102%) across triplicate runs.
Include forced degradation studies (acid/base hydrolysis, oxidation) to confirm method robustness for stability testing .
Table 1: Key Validation Parameters for HPLC Analysis
| Parameter | Requirement | Observed Value (Example) |
|---|---|---|
| Resolution | ≥2.0 | 2.24 (Impurity G) |
| Linearity (r²) | >0.999 | 0.9998 |
| Recovery (%) | 98–102 | 101.2 ± 0.8 |
What statistical approaches resolve contradictions in pharmacological data on S-(-)-Bisoprolol’s β1-adrenoceptor selectivity?
Level: Advanced
Methodological Answer:
Conflicting data on β1-selectivity (e.g., biphasic antagonism) require two-component receptor modeling and Schild regression analysis . For example:
- Use Kaumann’s model to differentiate high- and low-affinity β1-adrenoceptor subtypes .
- Calculate pA2 values for bisoprolol against agonists (e.g., isoprenaline) to quantify receptor affinity.
- Address discrepancies by normalizing data to heart rate reduction (e.g., CIBIS trial: 16.3 bpm decrease vs. placebo) .
Key Finding: Bisoprolol’s β1-selectivity is concentration-dependent, with high-affinity binding at low doses and broader receptor interaction at higher doses .
How should researchers formulate testable hypotheses for studying S-(-)-Bisoprolol’s hemodynamic effects in heart failure?
Level: Basic
Methodological Answer:
Apply the PICOT framework :
- Population : Heart failure patients (LVEF ≤35%).
- Intervention : Bisoprolol titration (2.5–10 mg/day).
- Comparison : Placebo or alternative β-blocker.
- Outcome : Change in LV fractional shortening (LVFS) at 5 months.
- Time : 12-month follow-up.
Example Hypothesis:
“In heart failure patients, bisoprolol increases LVFS by ≥0.04 units (vs. placebo) due to sustained heart rate reduction, correlating with 12-month survival (p<0.02).”
What experimental designs optimize S-(-)-Bisoprolol sustained-release formulations?
Level: Advanced
Methodological Answer:
Use Response Surface Methodology (RSM) with a 2³ factorial design to optimize variables:
- Factors : Polymer concentration (A), compression force (B), disintegrant ratio (C).
- Responses : Dissolution at 6h (R6h), tablet hardness.
- Software : Design Expert® for desirability function analysis .
Table 2: Optimized Formulation Parameters
| Factor | Target Value | Effect on Dissolution |
|---|---|---|
| A | 15.28 mg | Linear increase |
| B | 32.12 mg | Quadratic effect |
| C | 30.31 mg | Synergistic with A |
Outcome : Achieve R6h = 41.61% ± 1.97% and hardness = 4.65 kg/cm² .
How do researchers analyze longitudinal hemodynamic data from bisoprolol clinical trials?
Level: Advanced
Methodological Answer:
Apply Cox proportional hazards models to correlate short-term hemodynamic changes (e.g., heart rate reduction) with long-term survival. Key steps:
Baseline Adjustment : Normalize heart rate data to pre-treatment values.
Time-Dependent Covariates : Model heart rate and LVFS changes as time-varying predictors.
Interaction Testing : Evaluate if bisoprolol’s effect varies by baseline LV function .
Finding : Each 10 bpm reduction in heart rate reduces mortality risk by 18% (HR 0.82, p<0.01) .
What strategies validate bisoprolol’s interaction with anesthetic agents in surgical studies?
Level: Advanced
Methodological Answer:
Design a randomized controlled trial with:
- Groups : Bisoprolol (n=25) vs. placebo (n=25) pre-endoscopic sinus surgery.
- Outcomes : Isoflurane requirement, intraoperative bleeding.
- Analysis : ANOVA for mean differences (e.g., isoflurane: 0.7 vs. 1.5 vol%, p<0.001) .
Table 3: Anesthetic Outcomes in Bisoprolol vs. Placebo
| Group | Isoflurane (vol%) | Bleeding Incidence |
|---|---|---|
| Bisoprolol | 0.7 ± 0.32 | 12% |
| Placebo | 1.5 ± 0.55 | 36% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
